Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate
Description
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Properties
IUPAC Name |
methyl 1-(2-cyanophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11(14)12(6-7-12)10-5-3-2-4-9(10)8-13/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJXKDAKXQLJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732145 | |
| Record name | Methyl 1-(2-cyanophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092794-06-3 | |
| Record name | Cyclopropanecarboxylic acid, 1-(2-cyanophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092794-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(2-cyanophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Unique Scaffolding Element
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate emerges as a compound of significant interest, embodying the convergence of two key structural motifs: a strained cyclopropane ring and a cyanophenyl group. The cyclopropyl moiety is a well-established bioisostere for various functional groups, often introduced to enhance metabolic stability, improve potency, and modulate the conformational rigidity of drug candidates.[1] Concurrently, the cyanophenyl group serves as a versatile synthetic handle and can participate in crucial interactions with biological targets.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering a valuable resource for researchers engaged in the design and development of next-generation therapeutics.
Physicochemical and Structural Properties
This compound is a white solid with a molecular weight of 201.22 g/mol and the chemical formula C₁₂H₁₁NO₂. For optimal stability, it is recommended to store this compound at temperatures between 0-5°C.[2]
| Property | Value | Source |
| CAS Number | 1092-794-06-3 | [2] |
| Molecular Formula | C₁₂H₁₁NO₂ | [2] |
| Molecular Weight | 201.22 g/mol | [2] |
| Physical Form | White Solid | [2] |
| Storage Temperature | 0-5°C | [2] |
Proposed Synthesis Pathway
The proposed synthesis commences with the α-alkylation of 2-cyanophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base, such as sodium hydroxide, to construct the cyclopropane ring. The resulting 1-(2-cyanophenyl)cyclopropanecarbonitrile can then be hydrolyzed under acidic conditions to yield 1-(2-cyanophenyl)cyclopropanecarboxylic acid. The final step involves the esterification of the carboxylic acid with methanol, which can be catalyzed by a strong acid like sulfuric acid, to afford the target molecule, this compound.[4]
Experimental Protocols
Protocol 1: Synthesis of 1-(2-cyanophenyl)cyclopropanecarbonitrile
Disclaimer: This is a proposed protocol based on established chemical principles. [3]All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred solution of 2-cyanophenylacetonitrile (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add powdered sodium hydroxide (2.2 equivalents) at room temperature.
-
Slowly add 1,2-dibromoethane (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-cyanophenyl)cyclopropanecarbonitrile.
Protocol 2: Hydrolysis to 1-(2-cyanophenyl)cyclopropanecarboxylic Acid
-
Reflux a solution of 1-(2-cyanophenyl)cyclopropanecarbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(2-cyanophenyl)cyclopropanecarboxylic acid.
Protocol 3: Esterification to this compound
-
Dissolve 1-(2-cyanophenyl)cyclopropanecarboxylic acid (1 equivalent) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain this compound. [4]
Conclusion
This compound represents a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a rigid cyclopropane scaffold and a versatile cyanophenyl group offers medicinal chemists a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed experimental data for this specific molecule remains limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and rational application in drug discovery programs.
References
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). PubMed. Retrieved January 24, 2026, from [Link]
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Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed. Retrieved January 24, 2026, from [Link]
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Photoisomerization of (Cyanomethylene)cyclopropane (C5H5N) to 1-Cyano-2-methylenecyclopropane in an Argon Matrix. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]
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Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved January 24, 2026, from [Link]
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Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
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Divergent Synthesis of Cyclopropane-Containing Lead-like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2025, October 18). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis of 2-Cyanopyrimidines. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]
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Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022, May 30). Semantic Scholar. Retrieved January 24, 2026, from [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]
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Preparation and characterization of cyanazine-hydroxypropyl-beta-cyclodextrin inclusion complex. (2019, August 21). PubMed. Retrieved January 24, 2026, from [Link]
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A Senior Application Scientist's Guide to Infrared (IR) Spectroscopy of Cyanophenyl Compounds
Introduction
Cyanophenyl compounds, characterized by a cyano (-C≡N) group attached to a phenyl ring, are a cornerstone in various scientific fields, including the development of pharmaceuticals, liquid crystals, and molecular probes. The rigid, polar nature of the cyano group and the aromatic system's rich electronic properties impart unique characteristics to these molecules. Understanding the molecular structure and intermolecular interactions of cyanophenyl derivatives is paramount for controlling their function. Infrared (IR) spectroscopy provides a powerful, non-destructive analytical technique for elucidating these molecular features. This guide offers an in-depth exploration of the principles and applications of IR spectroscopy for the characterization of cyanophenyl compounds, tailored for researchers, scientists, and professionals in drug development.
Core Principles of IR Spectroscopy: A Refresher
Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, it transitions between vibrational energy states.[1] The frequencies of absorbed radiation correspond to the frequencies of the natural vibrational modes of the molecule. These vibrations include stretching (changes in bond length) and bending (changes in bond angle).[2]
For a vibration to be "IR active," it must cause a change in the molecule's dipole moment.[3] The intensity of an absorption band is proportional to the square of the change in dipole moment during the vibration. Given the high polarity of the carbon-nitrogen triple bond, the cyano group's stretching vibration is typically a strong and sharp absorption, making it an excellent diagnostic tool.[4]
Characteristic Vibrational Frequencies of Cyanophenyl Compounds
The IR spectrum of a cyanophenyl compound is dominated by features arising from the cyano group and the phenyl ring. Benzonitrile (C₆H₅CN) serves as the archetypal example for understanding these vibrations.[5][6]
The Cyano (Nitrile) Group (νC≡N)
The most prominent feature in the IR spectrum of a cyanophenyl compound is the C≡N stretching vibration.[7] This absorption is valuable for several reasons:
-
Position: It appears in a relatively uncongested region of the spectrum, typically between 2220 and 2240 cm⁻¹ for aromatic nitriles.[4] This is slightly lower than the 2240-2260 cm⁻¹ range for saturated (aliphatic) nitriles due to conjugation with the aromatic ring, which slightly weakens the C≡N bond.[1][4]
-
Intensity: The C≡N bond is highly polar, resulting in a large change in dipole moment during stretching. This gives rise to a strong, sharp absorption band that is easy to identify.[4]
-
Environmental Sensitivity: The exact frequency of the ν(C≡N) peak is sensitive to the local electronic environment.[7] Electron-withdrawing groups on the phenyl ring can lead to a slight increase in frequency (a blue shift), while electron-donating groups can cause a decrease (a red shift). This sensitivity makes the cyano group a useful probe for studying electronic effects and intermolecular interactions like hydrogen bonding.[7][8]
The Phenyl Group Vibrations
The phenyl ring gives rise to several characteristic absorptions that can provide structural information, including the substitution pattern.
-
Aromatic C-H Stretching (ν=C-H): These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[9][10] These bands are generally of weak to medium intensity. Their presence helps to confirm the existence of an aromatic ring.[11]
-
Aromatic C=C Stretching (νC=C): The stretching of the carbon-carbon bonds within the aromatic ring produces a series of bands, often referred to as "ring modes" or "skeletal vibrations," in the 1400-1620 cm⁻¹ region.[12] Typically, two to four distinct bands can be observed, with prominent absorptions near 1600 cm⁻¹ and 1450-1500 cm⁻¹.[10][12]
-
C-H Out-of-Plane Bending (γC-H): The region between 675 and 900 cm⁻¹ is particularly diagnostic for determining the substitution pattern on the phenyl ring.[10] The C-H bonds bend out of the plane of the ring, and the frequency of this vibration is highly dependent on the number and position of adjacent free hydrogens. These bands are often strong and can be a reliable indicator of isomerism (ortho, meta, para).[13]
-
Overtone/Combination Bands: Weak absorptions can sometimes be observed in the 1665-2000 cm⁻¹ region.[9] The pattern of these weak bands can also be characteristic of the ring's substitution pattern.[10]
The following table summarizes the key vibrational frequencies for cyanophenyl compounds.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium | Confirms the presence of an aromatic ring.[9][10] |
| Cyano (Nitrile) C≡N Stretch | 2220 - 2240 | Strong, Sharp | Diagnostic for the nitrile group. Position is sensitive to electronic effects.[4] |
| Aromatic C=C Stretch | 1400 - 1620 | Medium to Strong | A series of bands indicating the aromatic skeleton.[12] |
| C-H Out-of-Plane Bending | 675 - 900 | Strong | Highly diagnostic for the substitution pattern on the phenyl ring.[10] |
Acquiring a High-Quality IR Spectrum: A Practical Workflow
Obtaining a reliable IR spectrum requires careful attention to sample preparation and instrument setup. The choice of technique often depends on the physical state of the sample (solid or liquid).[14] Attenuated Total Reflectance (ATR) has become a dominant method due to its simplicity and minimal sample preparation.[14][15][16]
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a versatile technique suitable for analyzing a wide range of solid and liquid samples with little to no preparation.[17][18]
Methodology:
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This spectrum measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.
-
Sample Application:
-
For Solids: Place a small amount of the powdered or solid cyanophenyl compound directly onto the center of the ATR crystal.
-
For Liquids: Place a single drop of the liquid sample onto the crystal.
-
-
Apply Pressure (for solids): Use the integrated pressure clamp to apply firm, even pressure to the solid sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.
-
Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are typically sufficient.
-
Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform any necessary data processing, such as baseline correction.
-
Cleaning: After the analysis, clean the sample from the ATR crystal using an appropriate solvent and wipe.
The following diagram illustrates the general workflow for acquiring and interpreting an IR spectrum.
Caption: General workflow for FTIR analysis.
Applications in Drug Development and Research
IR spectroscopy is a valuable tool in the pharmaceutical industry for the analysis of cyanophenyl-containing active pharmaceutical ingredients (APIs) and formulations.[19]
-
Structural Verification: IR spectroscopy provides a quick and reliable method to confirm the identity of a synthesized cyanophenyl compound by matching its spectrum to a reference or by confirming the presence of the key cyano and phenyl functional groups.
-
Reaction Monitoring: The disappearance of starting material peaks and the appearance of product peaks (like the characteristic νC≡N band) can be monitored in real-time to track the progress of a chemical reaction.[16]
-
Polymorph and Salt Screening: Different crystalline forms (polymorphs) of a drug can exhibit distinct IR spectra due to differences in their crystal lattice and intermolecular interactions. FTIR can be used to identify and differentiate these forms, which is critical as they can have different solubilities and bioavailabilities.
-
Degradation Studies: The technique can be used to study the chemical stability of drugs by detecting the formation of degradation products, which will present new or altered spectral features.[19]
-
Formulation Analysis: ATR-FTIR imaging can be used to study the distribution of APIs within a tablet and to investigate drug release and tablet dissolution mechanisms in situ.[20][21]
Conclusion
Infrared spectroscopy is an indispensable analytical technique for the characterization of cyanophenyl compounds. The distinct and environmentally sensitive C≡N stretching vibration, coupled with the characteristic absorptions of the phenyl ring, provides a wealth of information regarding molecular identity, structure, and intermolecular interactions. From fundamental research to pharmaceutical quality control, the principles and applications outlined in this guide empower scientists to effectively leverage IR spectroscopy in their work with this important class of molecules.
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Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. ResearchGate. [Link]
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Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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IR Spectroscopy Tutorial: Aromatics. University of California, Los Angeles. [Link]
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FTIR INTERPRETATION OF DRUGS. Research Journal of Pharmacy and Technology. [Link]
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Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
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Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
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Infrared Spectrometry. Michigan State University Chemistry. [Link]
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15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Video: IR Frequency Region: Alkyne and Nitrile Stretching. JoVE. [Link]
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FTIR studies of pure drug and physical mixture. ResearchGate. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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Sample preparation for FT-IR. Northern Illinois University. [Link]
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ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Common Compounds in FTIR Drug Checking in B.C. BC Centre on Substance Use. [Link]
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6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
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IR Spectroscopy - Basic Introduction. YouTube. [Link]
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INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
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Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
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Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
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Applications of Fourier Transform Infrared Spectroscopic Imaging to Tablet Dissolution and Drug Release. PubMed. [Link]
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Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. National Institutes of Health. [Link]
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FTIR Analysis. RTI Laboratories. [Link]
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Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. [Link]
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ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]
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Factors affecting vibrational (IR) stretching frequency. YouTube. [Link]
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FTIR Principles and Sample Preparation. LPD Lab Services Ltd. [Link]
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IR spectrum of benzonitrile in the range 500–4000 c m − 1. ResearchGate. [Link]
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
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Benzonitrile. NIST WebBook. [Link]
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Mass spectrometry analysis of cyclopropane carboxylate esters
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Cyclopropane Carboxylate Esters
Authored by: A Senior Application Scientist
Abstract
The cyclopropane ring is a privileged scaffold in medicinal chemistry and drug development, prized for its unique conformational and metabolic properties.[1] Consequently, the robust analytical characterization of molecules containing this motif, such as cyclopropane carboxylate esters, is of paramount importance. This guide provides a comprehensive technical overview of the mass spectrometric techniques used to analyze these compounds. We will delve into the fundamental principles of ionization and fragmentation, explore detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and offer field-proven insights to aid researchers in method development and data interpretation.
Introduction: The Analytical Challenge of the Cyclopropyl Moiety
Cyclopropane carboxylate esters are integral components in a wide array of pharmaceuticals and agrochemicals.[2] Their analysis, however, presents unique challenges. The strained three-membered ring imparts distinct chemical reactivity and fragmentation behavior under mass spectrometric conditions. Understanding these specific pathways is not merely academic; it is critical for unambiguous structural confirmation, isomer differentiation, and accurate quantification in complex matrices. This guide is structured to build from foundational principles to advanced applications, providing the causal logic behind every experimental choice.
Core Principles: Ionization & Fragmentation
The choice of ionization technique is the most critical decision in designing a mass spectrometry experiment, as it dictates the nature and extent of fragmentation, which is the primary source of structural information.
Electron Ionization (EI): The "Hard" Technique for Structural Detail
Electron Ionization (EI) is a highly energetic, or "hard," ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[3][4] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.
-
Causality: The high energy of EI is ideal for breaking covalent bonds, generating a "fingerprint" mass spectrum unique to the molecule's structure. This makes it the cornerstone of GC-MS analysis and invaluable for library-based compound identification.[5] The drawback is that the molecular ion (the intact ionized molecule) may be weak or entirely absent for some compounds.[6]
Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation
Electrospray Ionization (ESI) is a "soft" ionization method that generates ions from a liquid solution with minimal imparted energy.
-
Causality: ESI is designed to preserve the intact molecule, typically yielding a strong signal for the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). This makes it the preferred method for LC-MS, where confirming the molecular weight of a compound is the primary goal. Structural information is then obtained via tandem mass spectrometry (MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Workflow for Volatile Esters
For volatile and thermally stable cyclopropane carboxylate esters, GC-MS is the gold standard. The high chromatographic resolution of capillary GC combined with the detailed structural information from EI-MS provides unparalleled analytical power.[7]
The Imperative of Derivatization
Many cyclopropane-containing molecules of interest are carboxylic acids, which are not sufficiently volatile for GC analysis. Therefore, a chemical derivatization step to convert them into esters—most commonly Fatty Acid Methyl Esters (FAMEs)—is essential.[8][9] This process enhances volatility and improves chromatographic peak shape.
Experimental Protocol: Esterification of Cyclopropane Carboxylic Acids
-
Reagent Preparation: Prepare a 1.25 M solution of methanolic HCl by carefully adding 10 mL of acetyl chloride to 100 mL of chilled methanol.
-
Sample Preparation: Dissolve approximately 1 mg of the cyclopropane carboxylic acid sample in 1 mL of toluene in a screw-cap vial.
-
Reaction: Add 2 mL of the methanolic HCl reagent to the sample vial. Cap tightly.
-
Incubation: Heat the mixture at 60°C for 1-2 hours.
-
Extraction: After cooling, add 2 mL of hexane and 1 mL of water. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Analysis: Carefully transfer the hexane layer to an autosampler vial for GC-MS injection.
Understanding the Fragmentation Puzzle in EI-MS
The mass spectrum of a cyclopropane carboxylate ester is a composite of fragmentation from the ester functional group and the cyclopropane ring.
General Ester Fragmentation:
-
Alpha-Cleavage: The bond between the carbonyl carbon and the cyclopropyl ring can cleave, as can the bond between the carbonyl carbon and the oxygen.[10][11]
-
Loss of Alkoxy Group: A prominent fragment corresponding to the loss of the -OR group (e.g., -OCH₃ or -OCH₂CH₃) is common.[10] For methyl cyclopropanecarboxylate (C₅H₈O₂), this would be the loss of m/z 31.
-
McLafferty Rearrangement: While less common for the smallest cyclopropane esters, this rearrangement can occur in derivatives with longer alkyl chains.[12]
Cyclopropane Ring Fragmentation: The cyclopropane ring itself can undergo ring-opening to form a propene radical cation, which can lead to characteristic fragments.[13] However, the mass spectra of simple monocyclopropane esters can be very similar to their corresponding unsaturated isomers (e.g., butenoates), making chromatographic separation and retention data crucial for positive identification.[14]
Table 1: Common Diagnostic Ions in EI-MS of Simple Cyclopropane Carboxylate Esters
| Compound | Molecular Formula | Molecular Weight | Key Fragment (m/z) | Identity of Fragment |
| Methyl Cyclopropanecarboxylate | C₅H₈O₂ | 100.12 | 69 | [M-OCH₃]⁺ |
| 59 | [COOCH₃]⁺ | |||
| 41 | [C₃H₅]⁺ (Cyclopropyl/Allyl) | |||
| Ethyl Cyclopropanecarboxylate[15] | C₆H₁₀O₂ | 114.14 | 85 | [M-C₂H₅]⁺ |
| 69 | [M-OC₂H₅]⁺ | |||
| 41 | [C₃H₅]⁺ (Cyclopropyl/Allyl) |
Diagram: GC-MS Analysis Workflow
Caption: General workflow for the GC-MS analysis of cyclopropane carboxylic acids.
Diagram: Key EI Fragmentation of Ethyl Cyclopropanecarboxylate
Caption: Primary fragmentation pathways for ethyl cyclopropanecarboxylate in EI-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Choice for Complexity and Sensitivity
For larger, less volatile, or thermally fragile molecules, LC-MS/MS is the superior technique. It also allows for the direct analysis of the parent carboxylic acid, bypassing the need for derivatization, although derivatization can still be employed to enhance ionization efficiency.[16][17]
Leveraging Tandem Mass Spectrometry (MS/MS)
In LC-MS, structural information is derived from MS/MS. A specific ion (the precursor) is selected, fragmented via Collision-Induced Dissociation (CID), and the resulting product ions are analyzed. This two-stage process provides exceptional selectivity.
-
Causality: The MS/MS process acts as a chemical filter. By monitoring a specific transition (precursor ion → product ion), we can selectively detect and quantify a target analyte even in a highly complex biological matrix. This targeted approach, known as Multiple Reaction Monitoring (MRM), is the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity.[18]
Experimental Protocol: Targeted LC-MS/MS Analysis
-
Sample Preparation: Prepare samples by dissolution in a suitable solvent (e.g., methanol/water) and filter or perform a solid-phase extraction (SPE) if the matrix is complex.
-
Chromatography:
-
Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate.
-
-
Mass Spectrometry (ESI Positive Mode):
-
Tune: Infuse a standard solution of the target cyclopropane carboxylate ester to optimize MS parameters (e.g., capillary voltage, gas flows).
-
Precursor Selection: In the first quadrupole (Q1), select the [M+H]⁺ ion of the analyte.
-
Fragmentation: Determine the optimal collision energy to generate stable, high-intensity product ions in the collision cell (Q2).
-
Product Ion Selection: In the third quadrupole (Q3), monitor 2-3 of the most intense and specific product ions.
-
-
Quantification: Create a calibration curve using a stable isotope-labeled internal standard and analyze unknown samples against this curve.
Diagram: LC-MS/MS (MRM) Workflow
Caption: Conceptual workflow of a targeted MRM experiment on a triple quadrupole MS.
A Comparative Summary: Choosing the Right Tool
The decision between GC-MS and LC-MS depends entirely on the analyte's properties and the analytical question being asked.
Table 2: Comparison of GC-MS and LC-MS for Cyclopropane Carboxylate Ester Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by boiling point/polarity in gas phase. | Separation by polarity in liquid phase. |
| Ionization | Electron Ionization (EI) - "Hard" | Electrospray Ionization (ESI) - "Soft" |
| Molecular Ion | Often weak or absent. | Typically the base peak. |
| Fragmentation | Extensive, "fingerprint" spectrum. | Controlled via MS/MS (CID). |
| Analyte Scope | Volatile, thermally stable compounds. | Wide range, including non-volatile & thermally labile. |
| Derivatization | Often required for volatility. | Optional, used to improve ionization. |
| Primary Use | Qualitative ID, structural elucidation, screening. | Targeted quantification, analysis of complex mixtures. |
| Key Advantage | Rich spectral libraries for identification.[8][19][20][21] | High sensitivity and selectivity (MRM). |
Conclusion and Future Perspectives
The mass spectrometric analysis of cyclopropane carboxylate esters is a mature and powerful field. For identification and screening of unknown volatile derivatives, GC-MS with EI remains the technique of choice, leveraging extensive spectral libraries and retention index data for confident assignments. For quantitative bioanalysis or the characterization of complex, non-volatile structures, the sensitivity and selectivity of LC-MS/MS are unparalleled.
Future advancements will likely focus on the coupling of these techniques with high-resolution mass spectrometry (HRMS), which provides exact mass measurements to determine elemental composition, further reducing ambiguity in identification.[22] As cyclopropane-containing molecules continue to be a focus of drug discovery, the refinement of these analytical methodologies will remain a critical endeavor for researchers and scientists in the field.
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An In-depth Technical Guide to a C12H11NO2 Cyclopropane Derivative: (1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide
This guide provides a comprehensive technical overview of a specific C12H11NO2 cyclopropane derivative, (1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of novel cyclopropane-containing molecules.
Introduction: The Significance of the Cyclopropane Moiety in Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, is a unique structural motif that has garnered significant attention in drug discovery and medicinal chemistry. Its inherent ring strain and distinct electronic properties confer a range of advantageous characteristics to bioactive molecules. These include enhanced metabolic stability, improved binding affinity to biological targets, and the ability to serve as a rigid scaffold to explore chemical space with three-dimensionality.[1] The incorporation of a cyclopropane ring can lead to novel chemotypes with reduced off-target effects and improved pharmacokinetic profiles.[1]
This guide focuses on a specific C12H11NO2 cyclopropane derivative, (1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide, as a case study to illustrate the synthesis, characterization, and potential biological relevance of this class of compounds. The presence of the nitro group and the specific stereochemistry of the cyclopropane ring are expected to impart distinct biological activities.
Featured Molecule: (1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide
IUPAC Name: (1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide
Molecular Formula: C12H11NO2
Structure:
Synthetic workflow for (1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl (1S,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate
-
To a solution of 4-nitrostyrene (1.0 eq) in dichloromethane (DCM) is added a catalytic amount of rhodium(II) acetate dimer (Rh2(OAc)4) (0.01 eq).
-
Ethyl diazoacetate (1.1 eq) is added dropwise to the solution at room temperature over a period of 1 hour with vigorous stirring.
-
The reaction mixture is stirred for an additional 12 hours at room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield ethyl (1S,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate.
Step 2: Synthesis of (1S,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid
-
The ethyl ester from Step 1 is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Lithium hydroxide (LiOH) (2.0 eq) is added, and the mixture is stirred at room temperature for 24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl to pH 2-3.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford (1S,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid.
Step 3: Synthesis of (1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide
-
The carboxylic acid from Step 2 is suspended in DCM, and a catalytic amount of dimethylformamide (DMF) is added.
-
Thionyl chloride (SOCl2) (1.5 eq) is added dropwise at 0 °C, and the mixture is stirred at room temperature for 2 hours.
-
The excess SOCl2 and solvent are removed under reduced pressure to yield the crude acyl chloride.
-
The acyl chloride is dissolved in fresh DCM and added dropwise to a solution of methylamine (2.0 eq) in DCM at 0 °C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the final product, (1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Weight | 201.22 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected signals: aromatic protons (doublets), cyclopropyl protons (multiplets), N-H proton (broad singlet), methyl protons (doublet) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Expected signals: aromatic carbons, cyclopropyl carbons, carbonyl carbon, methyl carbon |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ expected at 202.09 |
Biological Activity and Potential Applications
Derivatives of 2-phenylcyclopropane-1-carboxamide have shown promising biological activities, including antiproliferative and antimicrobial effects. [2][3]
Antiproliferative Activity
Several anthranilamide-based 2-phenylcyclopropane-1-carboxamides have demonstrated antiproliferative activity against human leukemia K562 cells. [4]The mechanism of action for some of these derivatives involves the induction of a G2/M phase cell cycle arrest, which is a consequence of DNA lesions. [4]This is evidenced by an increase in phospho-ATM and γH2AX, which are known markers of the DNA damage response system. [4]
Antimicrobial Activity
Amide derivatives containing a cyclopropane moiety have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. [3]Some of these compounds have shown moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. [3]The structure-activity relationship studies suggest that the nature and position of substituents on the phenyl ring and the amide group significantly influence the antimicrobial potency. [3]
Potential Signaling Pathway
The induction of DNA damage and cell cycle arrest by some 2-phenylcyclopropane-1-carboxamide derivatives suggests an interaction with cellular pathways that regulate cell proliferation and genomic integrity. A simplified representation of this proposed mechanism is shown below.
Proposed mechanism of action for antiproliferative cyclopropane derivatives.
Conclusion
(1S,2R)-N-Methyl-2-(4-nitrophenyl)cyclopropane-1-carboxamide represents a compelling molecular scaffold for further investigation in drug discovery. The synthetic route is accessible, and the potential for diverse biological activities, driven by the unique properties of the cyclopropane ring and the electronic effects of the nitro group, makes it an attractive target for medicinal chemists. Further studies are warranted to fully elucidate its mechanism of action and to optimize its structure for enhanced potency and selectivity.
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An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines. PubMed. [Link]
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The Cyclopropane Motif: A Small Ring with a Big Impact in Pharmaceutical Design
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The cyclopropane ring, a three-membered carbocycle, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. Despite its inherent ring strain, this small motif is increasingly prevalent in approved drugs and clinical candidates, appearing in treatments for diseases ranging from viral infections like COVID-19 and Hepatitis C to cancer and neurological disorders.[1][2] Its unique structural and electronic properties offer a powerful toolkit for medicinal chemists to overcome common drug discovery challenges.[3][4] This guide provides a technical overview of the multifaceted roles of the cyclopropane ring, exploring its impact on molecular conformation, metabolic stability, and target binding. It will delve into its function as a versatile bioisostere, detail key synthetic methodologies for its incorporation, and analyze a prominent case study to illustrate its strategic application in drug design.
The Unique Physicochemical Nature of the Cyclopropyl Group
The distinct properties of the cyclopropane ring stem directly from its strained three-membered structure. The internal bond angles of 60° deviate significantly from the ideal 109.5° for sp³ hybridized carbons, leading to a unique bonding arrangement.
-
Bonding and Electronics: The C-C bonds are described as "bent" or "banana" bonds, with electron density shifted outwards from the internuclear axis. This results in significant π-character in the C-C bonds and shorter, stronger C-H bonds compared to typical alkanes.[3][4] This unique electronic nature allows the cyclopropyl group to engage in interactions typically associated with alkenes or aromatic systems, while remaining a saturated ring.
-
Conformational Rigidity: The three carbon atoms of the ring are coplanar, creating a rigid triangular scaffold.[3][4] When incorporated into a larger molecule, the cyclopropyl group acts as a "conformational lock," drastically reducing the number of accessible low-energy conformations.[5][6] This pre-organization of the molecule into a bioactive conformation can be highly advantageous for receptor binding, as it minimizes the entropic penalty upon binding, potentially leading to enhanced potency.[3][4]
The Cyclopropane Ring as a Strategic Bioisostere
A primary application of the cyclopropane ring in drug design is as a bioisostere—a substituent that mimics the size, shape, and electronic properties of another group while offering improvements in physicochemical or pharmacokinetic properties.
-
gem-Dimethyl and Alkene Mimic: The cyclopropyl group is an effective bioisostere for a gem-dimethyl group, providing similar steric bulk but with greater rigidity and often improved metabolic stability.[7][8] Its electronic character also allows it to mimic the properties of a vinyl group or even an amide bond in certain contexts.[9]
-
Phenyl Ring Analogue: While not a perfect geometric match, the cyclopropyl ring is sometimes used as a non-classical, three-dimensional bioisostere for a phenyl ring.[10] This replacement can significantly reduce lipophilicity and increase the fraction of sp³ carbons (a measure of molecular three-dimensionality), which are desirable attributes for improving drug-like properties and escaping the "flatland" of aromatic-heavy compounds.[8][11]
Impact on Pharmacokinetic Properties (ADME)
The introduction of a cyclopropane ring can profoundly and beneficially alter a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Enhancing Metabolic Stability
One of the most valuable contributions of the cyclopropyl group is its ability to block metabolic oxidation.[5][6] The high C-H bond dissociation energy makes hydrogen atom abstraction by cytochrome P450 (CYP) enzymes energetically unfavorable.[12]
Causality: Medicinal chemists often identify "metabolic hotspots" on a lead compound—positions susceptible to rapid enzymatic degradation. By strategically placing a cyclopropane ring at or near such a hotspot, they can shield the molecule from metabolism. This tactic can significantly increase the drug's in vivo half-life, reduce clearance, and improve oral bioavailability.[5][12] For example, the drug Pitavastatin utilizes a cyclopropyl group to divert metabolism away from the major CYP3A4 pathway, thereby reducing the potential for drug-drug interactions.[12]
Modulating Lipophilicity and Solubility
Lipophilicity (measured as LogP or LogD) is a critical parameter influencing a drug's permeability, solubility, and off-target effects.[13] The effect of a cyclopropyl group on lipophilicity is context-dependent. While it is a hydrocarbon and generally lipophilic, its impact is often less pronounced than that of larger alkyl or aromatic groups. Replacing a gem-dimethyl group with a cyclopropane can subtly modulate lipophilicity while improving other parameters.[14] This fine-tuning is crucial for balancing the competing needs of membrane permeability and aqueous solubility required for effective drug delivery.[13]
The following table illustrates the comparative impact of introducing a cyclopropyl group versus other common motifs on key drug properties.
| Parent Moiety | Analogue | Observed Change in Property | Rationale / Common Outcome |
| Isopropyl Group | Cyclopropyl Group | Often ↑ Metabolic Stability (t½) | Blocks CYP-mediated oxidation at the benzylic-like position. |
| Often ↓ Lipophilicity (LogP) | Replaces a more flexible, greasy group with a rigid, less lipophilic one. | ||
| Often ↑ Potency (↓ IC₅₀) | Conformationally constrains the molecule into a more favorable binding pose. | ||
| Phenyl Group | Cyclopropyl Group | ↓ Lipophilicity (LogP) | Increases sp³ character, reduces "flatness" and aromatic interactions. |
| ↑ Aqueous Solubility | Lower lipophilicity generally correlates with improved solubility. | ||
| May ↑ or ↓ Potency | Highly dependent on whether π-stacking interactions were critical for binding. |
Enhancing Pharmacodynamics: Potency and Target Binding
The rigid nature of the cyclopropane ring is a powerful tool for optimizing drug-target interactions. By locking key functional groups in a precise spatial orientation, it ensures optimal complementarity with the binding site of a protein or enzyme.[6] This can lead to a significant increase in binding affinity and, consequently, drug potency.[1][5]
This principle is visually represented in the logical diagram below, showing how the introduction of a cyclopropane ring can refine a drug candidate's profile.
Caption: Logical workflow for cyclopropane incorporation in lead optimization.
Synthetic Strategies: Incorporating the Cyclopropane Ring
Advances in synthetic chemistry have made the incorporation of cyclopropane rings more practical and efficient.[15] While numerous methods exist, the Simmons-Smith reaction and its variants remain a cornerstone for stereospecific cyclopropanation.[16]
Key Protocol: The Furukawa Modification of the Simmons-Smith Reaction
The Simmons-Smith reaction involves an organozinc carbenoid that adds to an alkene in a concerted, stereospecific manner.[17] The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred for its higher reactivity and functional group tolerance.[17]
Causality and Self-Validation: This protocol is trusted because its mechanism is well-understood and predictable. The reaction proceeds via a "butterfly" transition state where the new C-C bonds are formed on the same face of the original double bond, preserving its stereochemistry.[17] Furthermore, nearby hydroxyl groups can act as directing groups, coordinating to the zinc reagent and ensuring the cyclopropane is delivered to a specific face of the molecule, a feature that is invaluable in complex target synthesis.[18]
Detailed Experimental Protocol: Stereoselective Cyclopropanation of an Allylic Alcohol
Objective: To synthesize a cyclopropylmethanol derivative from (E)-cinnamyl alcohol, demonstrating the stereodirecting effect of the hydroxyl group.
Materials:
-
(E)-Cinnamyl alcohol (1.0 eq)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)
-
Diiodomethane (CH₂I₂), (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with (E)-cinnamyl alcohol (1.0 eq) and dissolved in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Reagent Addition (Et₂Zn): Diethylzinc solution (2.2 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The solution is stirred for an additional 20 minutes at 0 °C. This step forms the zinc alkoxide, which acts as the internal directing group.
-
Reagent Addition (CH₂I₂): Diiodomethane (2.2 eq) is added dropwise over 15 minutes. Caution: The reaction can be exothermic. The ice bath is removed, and the reaction is allowed to warm to room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: The mixture is diluted with DCM and transferred to a separatory funnel. The layers are separated. The aqueous layer is extracted twice more with DCM.
-
Washing: The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired cyclopropylmethanol.
The workflow for this robust synthetic protocol is outlined in the diagram below.
Caption: Step-by-step workflow for Simmons-Smith cyclopropanation.
Case Study: Nirmatrelvir (Key Component of PAXLOVID™)
Nirmatrelvir, the active protease inhibitor in the COVID-19 therapeutic PAXLOVID™, is a prime example of the strategic use of a cyclopropane-containing building block.[19][20] It is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.
The structure of Nirmatrelvir features a bicyclic proline-like moiety. This specific structural element is derived synthetically from a cyclopropane-containing starting material.[21] The rigid, three-dimensional shape imparted by this fused ring system is critical for its function. It precisely orients the key pharmacophoric elements—the nitrile "warhead" that covalently binds to the catalytic cysteine of the protease, and other groups that make crucial hydrogen bond and hydrophobic interactions within the enzyme's active site. The conformational constraint imposed by the underlying cyclopropane framework minimizes the entropic cost of binding, contributing to Nirmatrelvir's high potency (Kᵢ = 3.1 nM).[19]
Challenges and Future Outlook
While highly valuable, the use of cyclopropane rings is not without challenges. The synthesis can sometimes be complex, and certain substitutions, particularly cyclopropylamines, can be susceptible to metabolic ring-opening, leading to reactive metabolites.[12] However, ongoing research continues to produce novel and safer methods for their synthesis and application.[1] The development of fragment-based drug design (FBDD) and the availability of diverse cyclopropane-containing building blocks are accelerating their use in drug discovery campaigns.[15][22] The continued exploration of cyclopropanes as three-dimensional scaffolds and bioisosteres promises to deliver next-generation therapeutics with enhanced efficacy and safety profiles.[6]
Conclusion
The cyclopropane ring is a uniquely powerful motif in the medicinal chemist's arsenal. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere allows it to solve multiple drug design challenges simultaneously.[3][4] From modulating physicochemical properties to precisely orienting pharmacophores for optimal target engagement, this small, strained ring consistently demonstrates an outsized impact. As evidenced by its presence in numerous successful drugs, the strategic incorporation of the cyclopropane fragment will undoubtedly continue to be a key strategy in the development of innovative and effective medicines.[1][5]
References
-
Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]
-
New, simple and accessible method creates potency-increasing structure in drugs. Penn State. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. SpringerLink. [Link]
-
The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Elsevier. [Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]
-
Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors. NIH National Center for Biotechnology Information. [Link]
-
Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PubMed Central. [Link]
-
Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid. ResearchGate. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. MDPI. [Link]
-
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Publications. [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
phenyl bioisosterism unlayered. Macmillan Group. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. ACS Publications. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
-
The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. ResearchGate. [Link]
-
Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Domainex. [Link]
-
Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
Mechanism of Action | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets). PAXLOVID HCP. [Link]
-
Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. [Link]
-
Reaction Pathways of the Simmons−Smith Reaction. ACS Publications. [Link]
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- 1. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. nbinno.com [nbinno.com]
- 7. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Simmons-Smith Reaction [organic-chemistry.org]
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- 20. researchgate.net [researchgate.net]
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- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The arylcyclopropane motif is of significant interest due to its ability to enhance pharmacological properties such as potency and metabolic stability.[1] This guide details a robust two-step synthetic pathway amenable to research and development laboratories. The synthesis commences with a base-mediated cyclopropanation via α-alkylation of 2-cyanophenylacetonitrile with 1,2-dibromoethane to yield 1-(2-cyanophenyl)cyclopropanecarbonitrile. The subsequent step involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification to afford the target molecule. While this primary route does not involve a palladium-catalyzed step, an alternative palladium-catalyzed cross-coupling approach for related structures is also discussed to provide a broader context for synthetic strategies. Detailed experimental protocols, safety precautions, and mechanistic insights are provided for both approaches.
Introduction: The Significance of Arylcyclopropanes in Modern Drug Discovery
The cyclopropane ring, despite its simple structure, imparts unique conformational rigidity and electronic properties to molecules.[1] When incorporated into drug candidates, this small, strained ring system can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. It can act as a bioisostere for larger groups like gem-dimethyl or phenyl, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and increased brain permeability.[1] Consequently, the development of efficient synthetic routes to functionalized cyclopropanes, such as this compound, is of paramount importance to medicinal chemists and drug development professionals.
This guide focuses on a practical and accessible synthetic route to this compound. Additionally, we will explore the principles of palladium-catalyzed cross-coupling reactions, which represent a powerful alternative for the synthesis of arylcyclopropane derivatives.
Synthetic Strategy Overview
The primary synthetic route detailed in this guide is a two-step process outlined below. This method was chosen for its reliability and use of readily available starting materials.
Caption: Primary two-step synthetic pathway to the target compound.
An alternative, conceptual pathway involves a palladium-catalyzed cross-coupling reaction, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.
Caption: Alternative palladium-catalyzed cross-coupling approach.
Detailed Experimental Protocols
Primary Synthesis Route
This step involves the α-alkylation of 2-cyanophenylacetonitrile with 1,2-dibromoethane using a strong base and a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.
Reagents and Materials:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 2-Cyanophenylacetonitrile | C₉H₆N₂ | 142.16 | 14.2 g | 0.10 | Starting Material |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 20.6 g | 0.11 | Alkylating Agent |
| Sodium Hydroxide | NaOH | 40.00 | 16.0 g | 0.40 | Base |
| Tetrabutylammonium bromide | (C₄H₉)₄NBr | 322.37 | 3.2 g | 0.01 | Phase-Transfer Catalyst |
| Toluene | C₇H₈ | 92.14 | 200 mL | - | Solvent |
| Water | H₂O | 18.02 | 100 mL | - | Solvent |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-cyanophenylacetonitrile (14.2 g, 0.10 mol), 1,2-dibromoethane (20.6 g, 0.11 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and toluene (200 mL).
-
In a separate beaker, dissolve sodium hydroxide (16.0 g, 0.40 mol) in water (100 mL).
-
With vigorous stirring, add the sodium hydroxide solution dropwise to the flask over 30 minutes.
-
After the addition is complete, heat the mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2-cyanophenyl)cyclopropanecarbonitrile. The crude product can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.
This step involves the hydrolysis of the dinitrile to the carboxylic acid, followed by Fischer esterification.
Reagents and Materials:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 1-(2-cyanophenyl)cyclopropanecarbonitrile | C₁₁H₈N₂ | 168.19 | 16.8 g | 0.10 | Starting Material |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 100 mL | - | Reagent for Hydrolysis |
| Methanol | CH₃OH | 32.04 | 200 mL | - | Solvent and Reagent |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 5 mL | - | Catalyst for Esterification |
Procedure:
-
Place the crude 1-(2-cyanophenyl)cyclopropanecarbonitrile (16.8 g, 0.10 mol) in a 500 mL round-bottom flask.
-
Add concentrated hydrochloric acid (100 mL) and heat the mixture to reflux for 8-12 hours. The progress of the hydrolysis can be monitored by the disappearance of the nitrile starting material (TLC or LC-MS).
-
Cool the reaction mixture to room temperature. A precipitate of 1-(2-cyanophenyl)cyclopropanecarboxylic acid may form.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract with ethyl acetate (3 x 100 mL).
-
Combine the latter organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
To the crude 1-(2-cyanophenyl)cyclopropanecarboxylic acid, add methanol (200 mL) and slowly add concentrated sulfuric acid (5 mL) while cooling in an ice bath.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Alternative Strategy: Palladium-Catalyzed Cross-Coupling
While not the primary protocol, understanding palladium-catalyzed cross-coupling is crucial for synthetic chemists. A plausible approach for synthesizing the target molecule via this method would be a Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Conceptual Reaction:
The coupling would likely involve the reaction of a cyclopropylboronic acid or ester with 2-bromobenzonitrile.
Key Components:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂).
-
Ligand: Bulky, electron-rich phosphine ligands are essential to facilitate the catalytic cycle and prevent catalyst decomposition. Examples include SPhos, XPhos, or tricyclohexylphosphine.
-
Base: A base such as potassium carbonate or potassium phosphate is required to activate the boronic acid derivative.
-
Solvent: Anhydrous solvents like toluene, dioxane, or DMF are commonly used.
Generalized Catalytic Cycle (Suzuki-Miyaura):
Sources
Application Notes and Protocols: Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Constrained Bicyclic Scaffold
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with precisely controlled three-dimensional structures is paramount. Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate emerges as a compelling synthetic building block, integrating several key structural and functional features. The rigid cyclopropane ring acts as a bioisosteric replacement for larger, more flexible groups, often enhancing metabolic stability and locking molecules into a bioactive conformation.[1] The strategic placement of the cyano and methyl ester functionalities on the cyclopropane ring, which is directly attached to a phenyl ring, opens a rich landscape of chemical transformations. The ortho-positioning of the cyano group relative to the cyclopropane moiety creates a unique electronic environment and presents opportunities for intramolecular cyclization reactions to construct complex heterocyclic systems.
This guide provides a comprehensive overview of the synthesis and potential applications of this compound, complete with detailed experimental protocols and mechanistic insights.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1092794-06-3 | [2] |
| Molecular Formula | C₁₂H₁₁NO₂ | [2] |
| Molecular Weight | 201.22 g/mol | [2] |
| Appearance | Likely a colorless to pale yellow oil or solid | Inferred |
| Hazard Statements | H302, H315, H319, H335 | [2] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [2] |
Synthesis of this compound
The synthesis of the title compound can be envisioned through a palladium-catalyzed cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. A plausible and efficient route involves the coupling of a 2-halobenzonitrile with a suitable cyclopropane precursor.
Protocol 1: Palladium-Catalyzed Cross-Coupling of 2-Bromobenzonitrile and Methyl 1-(tributylstannyl)cyclopropanecarboxylate
This protocol is adapted from established palladium-catalyzed cross-coupling methodologies.
Reaction Scheme:
A plausible synthetic route to the target compound.
Materials:
-
2-Bromobenzonitrile
-
Methyl 1-(tributylstannyl)cyclopropanecarboxylate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromobenzonitrile (1.0 eq), methyl 1-(tributylstannyl)cyclopropanecarboxylate (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzonitrile.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.
Rationale: The palladium(0) catalyst undergoes oxidative addition into the aryl-bromide bond. Subsequent transmetalation with the organostannane and reductive elimination yields the desired product and regenerates the active palladium(0) species.[3]
Applications in Synthetic Chemistry
The unique arrangement of functional groups in this compound makes it a valuable precursor for a variety of complex molecular scaffolds.
Application 1: Synthesis of Dihydroisoquinoline Derivatives via Intramolecular Cyclization
The ortho-disposed nitrile and cyclopropane moieties can participate in an intramolecular cyclization to form dihydroisoquinoline derivatives, which are common motifs in pharmaceuticals.
Reaction Scheme:
Proposed intramolecular cyclization to a dihydroisoquinoline.
Protocol 2: Reductive Intramolecular Cyclization
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., toluene or hexanes)
-
Anhydrous dichloromethane (DCM) or toluene
-
Aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of DIBAL-H (2.2 eq) dropwise, maintaining the temperature below -70 °C. The DIBAL-H will reduce both the ester and the nitrile.
-
After the addition is complete, stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of an aqueous solution of Rochelle's salt at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the cyclized product. The initial reduction product may undergo spontaneous or acid-catalyzed cyclization upon workup. A mild acidic workup with 1 M HCl can be employed to facilitate the cyclization.
Causality: DIBAL-H reduces the nitrile to an imine and the ester to an aldehyde. Upon aqueous workup, the imine is hydrolyzed to an amine, and the aldehyde is present. The amine can then undergo an intramolecular nucleophilic attack on the aldehyde, followed by dehydration, to form the dihydroisoquinoline ring system.
Application 2: Access to Novel Spirocyclic Lactams
The nitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled with an amine. Subsequent intramolecular N-H insertion into a C-H bond of the cyclopropane ring, potentially mediated by a rhodium catalyst, could lead to the formation of a spirocyclic lactam.
Workflow Diagram:
A proposed workflow for the synthesis of spirocyclic lactams.
Protocol 3: Synthesis of a Spirocyclic Lactam Precursor (Amide Formation)
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
A primary amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure (Part A: Hydrolysis):
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH ~3 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the dicarboxylic acid.
Procedure (Part B: Amide Coupling):
-
Dissolve the crude dicarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired amide precursor.
Expert Insight: The subsequent C-H insertion step is a more advanced transformation and would require careful optimization of the catalyst, solvent, and temperature. However, the successful synthesis of the amide precursor is a critical first step and a valuable transformation in its own right.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its unique structural features allow for the construction of complex and medicinally relevant scaffolds, including dihydroisoquinolines and spirocyclic systems. The protocols provided herein offer a starting point for the exploration of its rich chemistry. The strategic incorporation of this building block into synthetic routes has the potential to accelerate the discovery and development of novel therapeutics and functional materials.
References
-
ChemHelpASAP. (2020, February 14). Palladium catalytic cycle [Video]. YouTube. [Link]
-
Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002. [Link]
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. (This is a foundational review on palladium catalysis, the principles of which are applicable to the proposed synthesis).
Sources
Troubleshooting & Optimization
Recrystallization techniques for purifying solid cyclopropane compounds
Technical Support Center: Purifying Solid Cyclopropane Compounds
Welcome to the technical support center for the purification of solid cyclopropane compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these unique and valuable molecules. Cyclopropanes are a cornerstone in modern drug discovery, appearing as a key structural motif in numerous biologically active compounds.[1][2] However, their inherent ring strain and potential for volatility introduce specific challenges during purification.[3][4][5]
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of recrystallizing these sensitive solids, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What makes recrystallizing cyclopropane compounds so challenging?
The primary challenge stems from the inherent chemical nature of the cyclopropane ring itself. The C-C-C bond angles are compressed to 60° instead of the ideal sp³ tetrahedral angle of 109.5°.[5] This creates significant angle and torsional strain, making the ring susceptible to opening under harsh conditions, such as excessive heat or reaction with an inappropriate solvent.[3][6] Furthermore, low-molecular-weight cyclopropanes can be volatile or have low melting points, complicating handling and recovery.[7]
Q2: How do I select the optimal solvent for my cyclopropane derivative?
Solvent selection is the most critical step in developing a successful recrystallization protocol.[8][9] The ideal solvent should exhibit a steep solubility curve: the cyclopropane compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[8][10]
Key principles for solvent selection:
-
"Like Dissolves Like": Start by matching the polarity of the solvent to your compound. Nonpolar cyclopropanes will dissolve better in solvents like hexanes or toluene, while polar derivatives (e.g., those with carboxyl or hydroxyl groups) will require more polar solvents like ethyl acetate or alcohols.
-
Avoid Reactivity: The solvent must be inert and not react with the cyclopropane ring.[8] For instance, highly acidic or basic solvents could potentially induce ring-opening, especially in donor-acceptor cyclopropanes.[11]
-
Boiling Point Considerations: A solvent with a boiling point well below the melting point of your compound is crucial to prevent "oiling out." Additionally, volatile solvents (those with low boiling points) are easier to remove from the final crystals.[8]
Q3: Is a single-solvent or a multi-solvent system better?
This depends entirely on the solubility profile of your compound.
-
Single-Solvent System: This is the preferred and simplest method. It is used when a single solvent is found that meets the criteria of high solubility when hot and low solubility when cold.[8]
-
Multi-Solvent System (Solvent/Anti-Solvent): This technique is useful when no single solvent is ideal. You dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, you slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid (cloudy). Gentle heating to redissolve, followed by slow cooling, can then induce crystallization.[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My compound will not crystallize, even after extensive cooling.
-
Probable Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[13] The solution is not saturated enough for crystals to form, even when cold.
-
Solution: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off. Allow the concentrated solution to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to crash out impurely.
-
-
Probable Cause 2: The solution is supersaturated. The energy barrier for nucleation (the initial formation of a crystal) has not been overcome.[13]
-
Solution 1 (Seeding): If you have a pure crystal of the compound, add a tiny speck ("seed crystal") to the cold solution. This provides a template for crystal growth.[9][14]
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent line.[15] The microscopic imperfections on the glass provide a nucleation site for crystals to form.
-
Problem: My compound "oiled out," forming a liquid layer instead of solid crystals.
-
Probable Cause: This typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute. The solid "melts" in the hot solvent instead of truly dissolving. It can also be caused by cooling the solution too rapidly.[13]
-
Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent to lower the saturation point slightly. Now, allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools gradually can promote the formation of crystals instead of oil.
-
Problem: My yield is very low, although crystals did form.
-
Probable Cause 1: Too much solvent was used, and a significant portion of your compound remains dissolved in the cold mother liquor.[8]
-
Solution: Before filtering, try cooling the flask in an ice-salt bath or a freezer for a longer period to maximize precipitation. For subsequent attempts, use less solvent.
-
-
Probable Cause 2: Premature crystallization occurred during a hot filtration step (if performed to remove insoluble impurities).
-
Solution: Use a heated filter funnel or pre-heat your glassware (funnel, filter flask) in an oven before use. Use a slight excess of hot solvent to ensure the compound remains in solution during the transfer.
-
Problem: The purified compound appears to have decomposed or rearranged.
-
Probable Cause: The high temperature of the recrystallization process may have been sufficient to cause ring-opening or rearrangement, a known risk for highly strained molecules like cyclopropanes.[3][4]
-
Solution: Select a solvent with a lower boiling point. If possible, perform the recrystallization at a reduced temperature. For extremely sensitive compounds, consider alternative purification methods like flash chromatography or trituration with a non-polar solvent.
-
Problem: How do I remove persistent catalyst-derived impurities (e.g., from Co, Zn, or Rh)?
-
Probable Cause: Metal catalysts used in cyclopropanation reactions (e.g., Simmons-Smith, cobalt-catalyzed cyclopropanation) can leave behind metal salts or complexes that are difficult to remove by crystallization alone.[1][16]
-
Solution (Pre-Purification): Before attempting recrystallization, perform a pre-purification workup. This may involve diluting the crude reaction mixture with a non-polar solvent (e.g., isohexane) and filtering it through a short plug of silica gel to capture polar metal impurities.[1] In some cases, a specific chemical treatment, like bubbling air through the solution to oxidize a cobalt catalyst, can facilitate its removal by filtration.[1]
-
Experimental Protocols & Data
General Protocol: Single-Solvent Recrystallization
This protocol provides a standardized workflow for a generic solid cyclopropane derivative.
-
Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests (see Table 1).
-
Dissolution: Place the crude solid cyclopropane compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add the solvent dropwise from a heated reservoir until the solid just dissolves completely. Causality Note: Adding the minimum amount of hot solvent is critical for achieving a saturated solution upon cooling, which maximizes yield.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask.
-
Cooling (Crystal Formation): Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Causality Note: Slow cooling is essential for forming a pure crystal lattice that excludes impurities. Rapid cooling traps impurities and leads to smaller, less pure crystals.[10][14]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them on the filter paper under vacuum or by transferring them to a desiccator.
Data Presentation: Recrystallization Solvent Properties
| Solvent | Boiling Point (°C) | Polarity | Typical Use Case for Cyclopropanes |
| Hexanes | 69 | Non-polar | Purification of non-polar, hydrocarbon-like cyclopropane derivatives. |
| Toluene | 111 | Non-polar | Good for less soluble non-polar compounds; higher boiling point requires caution. |
| Dichloromethane (DCM) | 40 | Moderately Polar | Versatile solvent, but its high volatility can make handling difficult.[16] |
| Diethyl Ether | 35 | Moderately Polar | Low boiling point is advantageous, but it is extremely flammable. Often used as an anti-solvent. |
| Ethyl Acetate (EtOAc) | 77 | Polar Aprotic | Excellent general-purpose solvent for cyclopropanes with ester or ketone functionalities. |
| Isopropanol | 82 | Polar Protic | Suitable for polar cyclopropanes containing hydroxyl or carboxyl groups. |
| Methanol | 65 | Polar Protic | Highly polar; often used as part of a multi-solvent system with a less polar co-solvent. |
Visualizations: Workflows & Logic Diagrams
Recrystallization Workflow
This diagram outlines the standard experimental procedure for purifying a solid compound.
Caption: Standard workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization failures.
References
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Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central. [Link]
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). MDPI. [Link]
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Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. (2022). PMC. [Link]
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Recrystallization. (n.d.). University of California, Los Angeles. [Link]
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Stereoselective Cyclopropanation Reactions. (2003). ACS Publications. [Link]
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Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. [Link]
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Current issues in recrystallization: a review. (n.d.). DOE Office of Science. [Link]
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Recrystallization. (2023). Chemistry LibreTexts. [Link]
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Validation & Comparative
Navigating the Maze of Molecular Interactions: A Comparative Guide to Cross-Reactivity Studies
In the intricate world of drug discovery and development, the principle of specificity is paramount. We design molecules—be they small-molecule inhibitors or large therapeutic antibodies—with the intention of hitting a single, well-defined biological target. However, the reality within a complex biological system is far from this idealized scenario. Off-target interactions, or cross-reactivity, are a persistent challenge, capable of causing unforeseen side effects, reducing therapeutic efficacy, and in the worst cases, leading to clinical trial failures.[1][2]
This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of therapeutic candidates, with a particular focus on the role of reactive functional groups. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind experimental choices to empower you to design robust, self-validating studies.
The Genesis of Cross-Reactivity: Beyond the Target
Cross-reactivity is the capacity of a molecule to bind to or interact with entities other than its intended primary target.[3] In the realm of biologics, this often refers to an antibody binding to structurally similar antigens or epitopes.[4] For small molecules, it encompasses interactions with unintended proteins or other biomolecules, a phenomenon often termed polypharmacology.[1] The root of this issue often lies in the molecular features of the therapeutic agent itself, particularly the presence of reactive functional groups.
Functional groups are the chemically reactive parts of molecules and are fundamental to a drug's mechanism of action and its potential for off-target interactions.[5][6] Understanding the inherent reactivity of these groups is the first step in predicting and mitigating cross-reactivity. Cross-coupling reactions, for instance, are a powerful tool in drug discovery for creating carbon-carbon and carbon-heteroatom bonds, but the resulting structures can present unforeseen interaction profiles.[7][8]
A Comparative Look at Methodologies for Assessing Cross-Reactivity
The choice of assay to investigate cross-reactivity is critical and depends on the nature of the therapeutic candidate (e.g., small molecule vs. antibody) and the potential off-target liabilities. It's important to note that cross-reactivity is not an intrinsic property of a molecule alone but can be influenced by the specific format of the immunoassay used.[9]
Immunoassays for Biologics
For antibody-based therapeutics, a tiered approach to immunogenicity testing is often recommended by regulatory bodies like the FDA, which includes an assessment of cross-reactivity.[10][11][12][13]
| Method | Principle | Advantages | Limitations |
| ELISA (Enzyme-Linked Immunosorbent Assay) | An antigen is immobilized on a solid support, and the test antibody's binding is detected using an enzyme-linked secondary antibody. Competitive formats are particularly useful for quantifying cross-reactivity.[4] | High throughput, quantitative, and relatively inexpensive. | Can be influenced by assay conditions (e.g., reagent concentrations), potentially altering the perceived cross-reactivity.[9][14] Prone to false positives from factors like cross-reactive carbohydrate determinants (CCDs).[3] |
| Western Blot (Immunoblotting) | Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with the test antibody. | Provides information about the molecular weight of the cross-reactive species, aiding in its identification. | Lower throughput than ELISA, semi-quantitative, and may not detect conformational epitopes that are denatured during the process.[4] |
| Immunoprecipitation (IP) | The test antibody is used to capture its target from a complex mixture. Co-precipitated molecules are then identified. | Can identify novel cross-reactive partners in a more native context. | Can be technically challenging, and the identification of low-affinity interactors may be difficult.[4] |
| Surface Plasmon Resonance (SPR) | Measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time, providing kinetic data (on- and off-rates). | Provides detailed kinetic information about the binding interaction, allowing for a more nuanced understanding of cross-reactivity. | Requires specialized equipment and can be more expensive than other methods. |
| Tissue Cross-Reactivity (TCR) Studies | Immunohistochemistry (IHC) is used to assess the binding of the therapeutic antibody to a panel of human tissues.[3] | Provides a direct visual assessment of potential off-target binding in a tissue context, which is a regulatory requirement before Phase I trials.[3] | Can be subjective, and the relevance of in vitro binding to in vivo effects is not always clear. |
Assessing Off-Target Effects of Small Molecules
For small molecules, the assessment of off-target effects often involves a combination of computational and experimental approaches.[1][15]
| Method | Principle | Advantages | Disadvantages |
| Computational Screening | In silico methods like 2D and 3D similarity searches, pharmacophore modeling, and machine learning algorithms predict potential off-targets based on the molecule's structure.[1][15] | High-throughput and cost-effective for initial screening. Can assess a vast number of potential targets.[16] | Predictions require experimental validation. The accuracy depends on the quality of the underlying databases and algorithms. |
| High-Throughput Screening (HTS) | The compound is tested against a large panel of purified proteins or in cell-based assays to identify unintended activities.[2] | Provides direct experimental evidence of off-target interactions. Can be automated for high throughput. | The scope is limited by the composition of the screening panel. May not identify all relevant off-targets. |
| Proteome Microarrays | The compound is screened against thousands of individually purified human proteins immobilized on a microarray to identify binding partners. | Offers a broad, unbiased view of the compound's proteome-wide interactions. | May not reflect the native conformation and post-translational modifications of proteins. Binding does not always correlate with a functional effect. |
| Chemoproteomics | Utilizes chemical probes to enrich and identify the protein targets of a compound from complex biological samples. | Can identify targets in a more physiologically relevant context (e.g., in live cells or tissues). | Technically complex and may require the synthesis of a tagged version of the compound. |
The Role of Reactive Functional Groups in Cross-Reactivity
Certain functional groups are inherently more reactive than others and can contribute significantly to off-target effects, particularly in the context of bioconjugation, where a therapeutic agent is linked to another molecule (e.g., an antibody-drug conjugate).[17][18][19][20]
-
Amines (-NH2): Primary amines, found at the N-terminus of proteins and on lysine residues, are highly nucleophilic and are common targets for bioconjugation.[21] Reagents like N-hydroxysuccinimide (NHS) esters react readily with amines to form stable amide bonds.[22] However, the abundance of lysine residues can lead to heterogeneous products and potential off-target modifications. The reactivity of amine-reactive crosslinkers is also highly dependent on pH.[22]
-
Thiols (-SH): The thiol group of cysteine residues is a highly reactive nucleophile, making it an attractive target for specific bioconjugation.[23] Reagents like maleimides and iodoacetamides are commonly used for thiol-specific modification.[24] While cysteine is less abundant than lysine, offering greater site-specificity, off-target reactions with other nucleophiles can still occur, and the stability of the resulting conjugate can be a concern.[24] Quantitative thiol-reactivity profiling can be used to assess the oxidation state and reactivity of thiols.[25]
-
Aldehydes (-CHO) and Ketones (C=O): Carbonyl groups are electrophilic and can react with nucleophiles.[26] While not naturally abundant in proteins, they can be introduced through the oxidation of carbohydrate moieties on glycoproteins.[26][27] This provides a unique handle for site-specific labeling. However, aldehydes are also known to be reactive and can form adducts with biological nucleophiles, a mechanism that can contribute to toxicity.[28][29]
-
Carboxylic Acids (-COOH): These groups can be targeted for bioconjugation through activation with carbodiimides, which then allows them to react with primary amines to form amide bonds.[30]
Experimental Workflows and Protocols
A. Competitive ELISA for Antibody Cross-Reactivity
This protocol outlines a standard competitive ELISA to quantify the cross-reactivity of a test antibody against a panel of related antigens.
Objective: To determine the relative binding affinity of a monoclonal antibody to its target antigen versus other structurally similar antigens.
Materials:
-
High-binding 96-well microplates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Target antigen and potential cross-reactive antigens
-
Test monoclonal antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with the target antigen at an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare a series of dilutions for both the target antigen (for the standard curve) and the potential cross-reactive antigens.
-
In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the test monoclonal antibody with the varying concentrations of the target and cross-reactive antigens for 1-2 hours at room temperature.
-
-
Binding: Transfer the antibody-antigen mixtures from the pre-incubation step to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Data Analysis:
-
Plot the absorbance versus the log of the antigen concentration for both the target and cross-reactive antigens.
-
Determine the IC50 value (the concentration of antigen that causes 50% inhibition of the antibody binding to the coated antigen) for each curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactive Antigen) * 100
B. In Silico Off-Target Prediction for Small Molecules
This workflow describes a computational approach to identify potential off-target interactions for a small molecule drug candidate.
Objective: To predict potential off-target proteins for a small molecule based on its chemical structure.
Tools:
-
Public databases (e.g., ChEMBL, DrugBank)
-
Similarity search tools (e.g., SEA, SwissTargetPrediction)
-
Molecular docking software (e.g., AutoDock, Schrödinger Suite)
Protocol:
-
Ligand Preparation: Obtain the 2D or 3D structure of the small molecule of interest (e.g., in SDF or MOL2 format).
-
Target Prediction using Ligand-Based Methods:
-
Utilize similarity-based approaches (e.g., Tanimoto similarity using ECFP fingerprints) to identify known proteins that bind to structurally similar compounds.[1]
-
Employ pharmacophore-based screening to identify proteins with binding sites that can accommodate the key chemical features of the molecule.
-
-
Target Prediction using Structure-Based Methods (if a target structure is known or can be modeled):
-
Perform molecular docking of the small molecule against a panel of protein structures to predict binding affinity and pose.
-
-
Data Integration and Prioritization:
-
Combine the results from the different computational methods.
-
Prioritize the predicted off-targets based on the strength of the evidence (e.g., high similarity score, favorable docking energy, multiple methods predicting the same target).
-
Consider the tissue expression and known physiological role of the predicted off-targets to assess the potential for in vivo effects.
-
-
Experimental Validation: The prioritized list of potential off-targets should then be validated using appropriate in vitro binding or functional assays.
Conclusion: A Proactive Approach to Safety and Efficacy
Cross-reactivity is an inherent challenge in drug development that cannot be entirely eliminated. However, by understanding the underlying chemical principles and employing a robust, multi-faceted approach to its assessment, we can proactively identify and mitigate potential liabilities. This guide has provided a comparative overview of key methodologies and the critical role of functional groups in driving off-target interactions. By integrating these principles into your research and development workflows, you can make more informed decisions, ultimately leading to the development of safer and more effective therapeutics.
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Kalk, A., et al. (2009). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry, 81(21), 9015–9022. Available at: [Link]
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ResearchGate. (n.d.). Quantitative thiol-reactivity profiling for detection and identification of thiol oxidation. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Chemical Synthesis Efficiency
For researchers, scientists, and professionals in drug development, the efficiency of a chemical synthesis is a critical determinant of a project's viability and success. Beyond the mere creation of a target molecule, the elegance and efficacy of the synthetic route chosen can profoundly impact development timelines, cost of goods, and environmental footprint. This guide provides an in-depth, objective comparison of several key synthesis methodologies, grounded in experimental data, to empower you to make informed decisions for your specific research and development needs.
The Imperative of Synthesis Efficiency: More Than Just Yield
While percentage yield has traditionally been a primary indicator of a reaction's success, a holistic understanding of synthesis efficiency encompasses a broader set of metrics. In an era of increasing focus on sustainable and green chemistry, a multi-faceted approach to evaluating synthesis performance is essential. Key performance indicators include:
-
Reaction Time: The duration of a reaction directly impacts throughput and operational costs.
-
Product Purity: High purity minimizes the need for extensive and often costly purification steps.
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the desired product.
-
E-Factor: The ratio of the mass of waste generated to the mass of the desired product.
-
Process Mass Intensity (PMI): The total mass of materials used (reactants, solvents, reagents, etc.) to produce a given mass of the final product.[1][2]
-
Energy Consumption: The energy required to drive the reaction, a significant factor in both cost and environmental impact.
By considering these metrics, we can move beyond a simplistic view of yield and gain a more comprehensive understanding of a synthesis method's true efficiency.
Comparative Analysis of Key Synthesis Methodologies
This guide will now delve into a comparative analysis of four major classes of synthesis techniques, providing experimental data and protocols to illustrate their relative strengths and weaknesses.
Flow Chemistry versus Traditional Batch Synthesis
The transition from batch to continuous flow processing represents a significant paradigm shift in chemical synthesis.[3] Batch synthesis, the conventional method of combining all reactants in a single vessel, is being increasingly challenged by the advantages offered by continuous flow chemistry, where reactants are continuously pumped through a reactor.[4][5]
The choice between batch and flow synthesis is often dictated by the specific reaction kinetics, safety considerations, and scalability requirements.[5] Flow chemistry's high surface-area-to-volume ratio allows for superior heat and mass transfer, enabling better control over reaction temperature and mixing.[3][6] This enhanced control can lead to improved selectivity, higher yields, and shorter reaction times, particularly for highly exothermic or fast reactions.[3]
Experimental Workflow: Synthesis of Prilocaine
The following workflow compares the synthesis of the local anesthetic prilocaine using both batch and continuous flow methods.[7]
Caption: Key advantages of SPPS and LPPS.
Quantitative Data Comparison: Synthesis of a 25-mer Antimicrobial Peptide [6]
| Metric | Solid-Phase Peptide Synthesis (SPPS) |
|---|---|
| Purity (HPLC-UV) | 98.7% |
| Yield | 285 mg |
| Turnaround Time | 19 working days |
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy) [8]
-
Resin Preparation: Swell the appropriate Fmoc-protected amino acid-loaded resin in a suitable solvent (e.g., dimethylformamide).
-
Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid along with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) to the resin. Allow the reaction to proceed to completion.
-
Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Microwave-Assisted Synthesis versus Conventional Heating
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. [9]Unlike conventional heating, which relies on conduction and convection to transfer heat, microwave irradiation directly heats the reaction mixture through dielectric heating.
The primary advantage of microwave synthesis is the rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times, often from hours to minutes. [9][10]This can also lead to higher yields and cleaner reaction profiles due to the minimization of side reactions that can occur during prolonged heating. [9]However, it is important to note that some studies suggest that the observed rate and yield enhancements in microwave synthesis are primarily a consequence of the high temperatures achieved (a thermal effect) rather than a specific "microwave effect". [1][11]
Experimental Workflow: Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation to form dihydropyrimidinones, is a classic example where microwave irradiation has been shown to be effective. [12]
Caption: Biginelli reaction workflow comparison.
Quantitative Data Comparison: Synthesis of 4,6-Diarylpyrimidines (Biginelli-type reaction) [12][13]
| Metric | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Longer (hours) | Substantially shorter (minutes) [12][13] |
| Yield | Higher | Acceptable to good [12][13] |
| Reaction Conditions | Organic solvents, base catalysis | Solvent-free, CaCl2 catalyst [12][13]|
Experimental Protocol: Microwave-Assisted Biginelli Reaction (Solvent-Free) [12][13]
-
Reactant Mixture: In a microwave-safe vessel, mix the aldehyde, β-ketoester, and urea (or thiourea) with a catalytic amount of CaCl2.
-
Microwave Irradiation: Place the vessel in a monomode microwave reactor and irradiate at a set temperature and power for a short duration (e.g., 5-15 minutes).
-
Workup: After cooling, add water to the reaction mixture and collect the solid product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Enzymatic Synthesis versus Chemical Synthesis
The use of enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. [2]This is particularly evident in the synthesis of pharmaceuticals, such as the antibiotic amoxicillin.
Enzymatic synthesis operates under mild reaction conditions (neutral pH and moderate temperatures), eliminating the need for harsh reagents and toxic organic solvents. [2][14]The high specificity of enzymes often leads to products with higher purity, reducing the need for extensive purification. [2]While chemical synthesis can achieve high yields, it often requires extreme temperatures, toxic solvents, and multiple protection/deprotection steps, leading to significant waste generation. [2][14]
Logical Relationship: Enzymatic vs. Chemical Synthesis of Amoxicillin
Caption: Comparison of enzymatic and chemical synthesis attributes.
Quantitative Data Comparison: Synthesis of Amoxicillin [2]
| Metric | Enzymatic Synthesis | Chemical Synthesis (Dane Salt Route) |
|---|---|---|
| Catalyst | Immobilized Penicillin G Acylase (PGA) | Chemical reagents (e.g., pivaloyl chloride) |
| Reaction Temperature | 25°C - 35°C | -30°C to -50°C |
| Reaction pH | Near neutral (pH 6.0 - 7.0) | Acidic (for hydrolysis, pH ~1.5) |
| Solvents | Primarily aqueous media | Halogenated organic solvents (e.g., methylene chloride) |
| Typical Yield | 50% - 88% | ~77% - 82% |
| Product Purity | High, minimal purification required | High (e.g., 98%), but requires extensive purification |
| Molar Yield | > 92% (optimized process) [15]| Not specified |
Experimental Protocol: Enzymatic Synthesis of Amoxicillin [2][9]
-
Reactant Solution: Prepare an aqueous solution of 6-aminopenicillanic acid (6-APA) and D-p-hydroxyphenylglycine methyl ester (D-HPGM).
-
pH and Temperature Control: Adjust the pH of the solution to 6.0-7.0 and maintain the temperature between 25°C and 35°C.
-
Enzymatic Reaction: Add immobilized Penicillin G Acylase (PGA) to the reactant solution and stir.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC until the concentration of 6-APA is minimized.
-
Enzyme Separation: Separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
Product Crystallization: Adjust the pH of the reaction solution to induce the crystallization of amoxicillin.
-
Isolation and Drying: Collect the amoxicillin crystals by filtration, wash, and dry.
Conclusion: A Data-Driven Approach to Synthesis Optimization
The choice of a synthetic methodology is a critical decision with far-reaching implications for the efficiency, cost-effectiveness, and sustainability of a chemical process. This guide has provided a comparative overview of several key synthesis techniques, supported by experimental data and detailed protocols.
As the data illustrates, there is no single "best" method for all applications. Flow chemistry offers unparalleled control and speed for certain reaction classes. Solid-phase synthesis provides a streamlined and automatable platform for peptide synthesis. Microwave-assisted synthesis can dramatically accelerate reactions, while enzymatic synthesis offers a green and highly selective alternative.
Ultimately, the optimal choice of synthesis method will depend on a careful consideration of the specific requirements of the target molecule, the desired scale of production, and the overarching goals of the research or development program. By adopting a data-driven approach and leveraging the principles of green chemistry, researchers and scientists can design and implement synthetic routes that are not only efficient and economical but also environmentally responsible.
References
-
Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes. Retrieved from [Link]
- Kappe, C. O. (2002). Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. Journal of the Chemical Society, Perkin Transactions 2, (7), 1043–1051.
- Kockinger, M., et al. (2016). Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems. ACS Omega, 1(4), 585-592.
-
Adesis, Inc. (2023, September 30). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Retrieved from [Link]
- Martinez, A. G., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Chemistry, 5(4), 2635-2646.
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ResolveMass Laboratories Inc. (2024, July 22). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? Retrieved from [Link]
- An efficient method for the large-scale synthesis of Atorvastatin calcium. (2012). Biomolecules & Therapeutics, 20(4), 403-407.
- An enzymatic synthesis process of Amoxicillin. (2015).
- Atorvastatin (Lipitor) by MCR. (2019). ACS Medicinal Chemistry Letters, 10(3), 342-346.
- Continuous flow synthesis of ibuprofen. (2021).
- Dynamic Modelling and Optimisation of the Batch Enzymatic Synthesis of Amoxicillin. (2019). Processes, 7(10), 683.
- ENZYMATIC SYNTHESIS OF AMOXICILLIN WITH IMMOBILIZED PENICILLIN G ACYLASE. (2007). Iranian Journal of Chemistry and Chemical Engineering, 26(4), 87-94.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2020). Organic Process Research & Development, 24(10), 1966-2005.
- Kinetic Modeling and Multiobjective Optimization of Ibuprofen Synthesis Using Machine Learning. (2023). ACS Omega, 8(34), 30939-30950.
- Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. (2017). Molecules, 22(7), 1083.
- Simulation of Enzymatic Production of Amoxicillin. (2007).
- Toward sustainable and scalable synthesis of ibuprofen: Integrative insights into batch and continuous flow str
- Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). Journal of Industrial Chemistry, 106, 1-18.
- Various analytical methods for analysis of atorvastatin: A review. (2019). Journal of Drug Delivery and Therapeutics, 9(3-s), 834-842.
-
What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? (n.d.). Synpeptide. Retrieved from [Link]
-
Figure S12: Continuous flow synthesis of lidocaine (Li-1 + Li-2)... (n.d.). ResearchGate. Retrieved from [Link]
-
Continuous-flow synthesis of lidocaine using an assembly line inspired... (n.d.). ResearchGate. Retrieved from [Link]
-
American Chemical Society. (n.d.). Green Chemistry & Engineering Metrics. Retrieved from [Link]
- Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 17(8), 9785-9801.
-
Wikipedia. (2023, November 27). Green chemistry metrics. In Wikipedia. Retrieved from [Link]
-
Pharmaoffer. (2024, July 10). Solid vs Liquid Peptide Synthesis: Choose the Right CDMO Partner. Retrieved from [Link]
- A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl). (2021). Malaysian Journal of Chemistry, 23(1), 38-51.
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Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. (2002). ResearchGate. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
